molecular formula C23H27ClN4O3 B2402502 1-[(4-chlorophenyl)methyl]-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide CAS No. 1396861-87-2

1-[(4-chlorophenyl)methyl]-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2402502
CAS No.: 1396861-87-2
M. Wt: 442.94
InChI Key: ZYKYRVCAWCMPDM-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound is characterized by its complex molecular structure, which includes a chlorobenzyl group, a cyclopropyl-oxadiazole moiety, and a pyrrolidine carboxamide core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring, the introduction of the chlorobenzyl group, and the construction of the pyrrolidine carboxamide core. Common synthetic routes may include:

    Cyclization reactions: to form the oxadiazole ring.

    Nucleophilic substitution: to introduce the chlorobenzyl group.

    Amide bond formation: to construct the carboxamide core.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reaction rates.

    Solvents: to dissolve reactants and control reaction environments.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Such as dichloromethane, ethanol, or water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-[(4-chlorophenyl)methyl]-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate enzymes involved in various biochemical pathways.

    Receptors: The compound may bind to receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-chlorophenyl)methyl]-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide: can be compared with other carboxamides, oxadiazoles, and pyrrolidine derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN4O3/c24-18-8-4-15(5-9-18)13-28-14-17(12-19(28)29)21(30)26-23(10-2-1-3-11-23)22-25-20(27-31-22)16-6-7-16/h4-5,8-9,16-17H,1-3,6-7,10-14H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKYRVCAWCMPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)C4CC(=O)N(C4)CC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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